molecular formula C12H9N3OS B7788210 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B7788210
M. Wt: 243.29 g/mol
InChI Key: TZKUYIZWDAKOCL-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including alkylation, acylation, and cyclization reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with proteins and nucleic acids, providing insights into cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets within cells. It binds to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique binding affinity and specificity for certain molecular targets. This makes it particularly valuable in research and therapeutic applications where precise targeting is crucial.

Properties

IUPAC Name

5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUYIZWDAKOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.